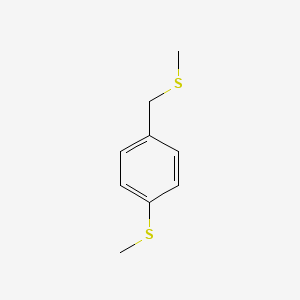
3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学的研究の応用
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound has been found to have high singlet oxygen quantum yield, making it useful for photodynamic therapy applications, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Assessment
Another study focuses on the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole. These compounds exhibit a variety of applications in pharmaceuticals and agrochemical products, highlighting the antimicrobial potential of 1,2,4-oxadiazole derivatives (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Nonlinear Optical Characterization
Research into the nonlinear optical characterization of new 1,3,4-oxadiazoles reveals potential applications in optoelectronics. These compounds, especially those containing Bromine, demonstrate optical limiting behavior useful in the field of optoelectronics (Chandrakantha et al., 2011).
Antioxidant Activities
A novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles was synthesized and evaluated for antioxidant activities. Some compounds showed very high and significant antioxidant activities, indicating their potential as lead compounds for the development of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
特性
IUPAC Name |
3-bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEKSPSGQVCYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=NO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)
![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)


![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

